N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, an acetamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace existing groups on the molecule.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and acetamide-containing molecules. Examples are:
- N-(2-methylphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-24(15(3)26)20-21(28)25(18-11-6-5-10-17(18)23-20)13-19(27)22-16-9-7-8-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,22,27) |
InChI Key |
XPHPSQVWKSEBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C)C(=O)C |
Origin of Product |
United States |
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